Bis(itaconic acid)

Description

Bis(itaconic acid) refers to diester derivatives of itaconic acid, a bio-based α,β-unsaturated dicarboxylic acid produced via fungal fermentation (e.g., Aspergillus terreus) . Itaconic acid itself is structurally analogous to petrochemical-derived acrylic and methacrylic acids, with two carboxylic acid groups and a reactive double bond, enabling diverse chemical modifications . Bis-esters of itaconic acid, such as bis(2-methylbutyl) itaconate and bis(3-methylbutyl) itaconate, are synthesized by esterifying both carboxylic acid groups of itaconic acid with alcohols. These compounds exhibit tunable physical-chemical properties (e.g., viscosity, thermal stability) and are explored as renewable alternatives in polymers, coatings, and composites .

Industrial production of itaconic acid relies on optimized fermentation processes, including pH control (e.g., pH-shift strategies to maximize titers up to 87.32 g/L ), genetic engineering (e.g., overexpression of cadA and transporter genes ), and substrate utilization (e.g., lignocellulosic hydrolysates ). Bis(itaconic acid) esters are typically synthesized via catalytic esterification, though their large-scale production remains nascent .

Properties

IUPAC Name |

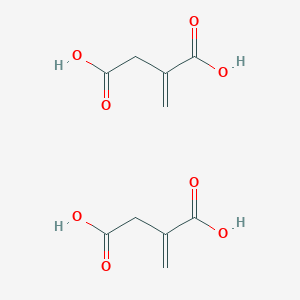

2-methylidenebutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6O4/c2*1-3(5(8)9)2-4(6)7/h2*1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEGKXINITVUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)O.C=C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Aza-Michael Addition : Itaconic acid reacts with diamines (e.g., 1,4-diaminobutane) in a bulk reaction without solvents. The α,β-unsaturated carbonyl group of itaconic acid acts as a Michael acceptor, enabling nucleophilic attack by the amine.

-

Cyclization : The intermediate undergoes thermal cyclization at 120–140°C to form pyrrolidone rings, stabilized by intramolecular hydrogen bonding.

Key Parameters:

-

Molar Ratio : A 1:1 molar ratio of itaconic acid to diamine ensures stoichiometric conversion.

-

Temperature : Cyclization proceeds efficiently at 130°C, achieving >90% yield.

-

Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate the reaction but are optional.

Structural Confirmation :

-

NMR Analysis : NMR spectra show characteristic peaks at δ 3.60 ppm (methylene protons adjacent to hydroxyl groups) and δ 2.25 ppm (amide-linked methylene groups).

-

FT-IR : Absorption bands at 1650 cm (amide C=O) and 1550 cm (N–H bending) confirm cyclization.

Itaconic acid’s α,β-unsaturated structure allows it to act as a Michael acceptor for phosphorus-based nucleophiles, forming flame-retardant bis-adducts. This method, referenced in Wikipedia, is critical for producing fire-resistant polymers.

Synthesis Protocol

-

Reaction with DOPO : 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) reacts with itaconic acid in a 1:2 molar ratio.

-

Conditions : Conducted at 80°C in tetrahydrofuran (THF) with triethylamine as a base.

Outcomes :

-

Application : The bis-adduct enhances thermal stability in epoxy resins, with a limiting oxygen index (LOI) of 32%.

Copolymerization in Poly(ester amide) Resins

Bis(itaconic acid) derivatives are incorporated into photocurable polymers for 3D printing. A study in Macromolecules details the synthesis of a poly(ester amide) (PEA) resin using itaconic acid, vanillic acid, and a diamidodiol.

Polymer Synthesis Steps

-

Monomer Preparation :

-

Diamidodiol synthesized from hexanoic acid and 1,4-diaminobutane.

-

Itaconic acid and vanillic acid esterified with diamidodiol.

-

-

Polycondensation :

Characterization :

Biotechnological Production and Purification

While microbial fermentation primarily yields itaconic acid, downstream modifications can generate bis(itaconic acid) derivatives. A bio-synthesis study using Aspergillus terreus highlights solvent extraction for purification, a step relevant for isolating bis-derivatives.

Fermentation and Extraction

-

Fermentation : Glucose (60 g/L) fermented at pH 2.5, 30°C, and 2.0 vvm aeration for 72 hours.

-

Solvent Extraction :

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

“Bis(itaconic acid)” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Applications in Materials Science

2.1. Polymer Synthesis

Bis(itaconic acid) is used in the synthesis of bio-based polymers, particularly polyesters and polyamides. These materials exhibit favorable properties such as biodegradability and thermal stability, making them suitable for various applications including:

- UV-Curing Resins: Bis(itaconic acid) can be incorporated into UV-curable formulations to enhance mechanical properties and reduce curing times .

- Thermoplastics: The incorporation of bis(itaconic acid) into thermoplastic elastomers improves elasticity and thermal resistance .

Table 1: Properties of Polymers Derived from Bis(Itaconic Acid)

| Property | Value |

|---|---|

| Glass Transition Temp | ~50 °C |

| Tensile Strength | 30 MPa |

| Biodegradability | Yes |

| Curing Time | Reduced by 30% |

2.2. Coatings and Adhesives

The use of bis(itaconic acid) in coatings enhances adhesion properties and durability. It can be polymerized with other monomers to create coatings that are resistant to abrasion and chemicals, making them ideal for industrial applications.

Pharmaceutical Applications

3.1. Drug Delivery Systems

Bis(itaconic acid) has been investigated for its role in drug delivery systems, particularly in creating hydrogels that can encapsulate drugs for controlled release. Studies have shown that hydrogels based on bis(itaconic acid) can improve the bioavailability of drugs like ampicillin by providing sustained release profiles .

3.2. Antimicrobial Properties

Research indicates that polymers derived from bis(itaconic acid) exhibit antimicrobial properties, making them suitable for medical applications such as wound dressings and antimicrobial films . The ability to incorporate bioactive agents into these polymers further enhances their functionality.

Agricultural Applications

4.1. Soil Conditioning Agents

Bis(itaconic acid) can be utilized as a soil conditioner due to its ability to improve soil structure and water retention. Its application in agricultural practices helps enhance crop yield and sustainability by promoting healthier soil ecosystems .

4.2. Biodegradable Mulch Films

The development of biodegradable mulch films using bis(itaconic acid) contributes to sustainable agricultural practices by reducing plastic waste while maintaining soil health .

Case Studies

Case Study 1: Drug Delivery Hydrogel

A study evaluated the effectiveness of a bis(itaconic acid)-based hydrogel for delivering paracetamol. The hydrogel demonstrated improved drug retention capabilities compared to traditional delivery methods, highlighting its potential in pharmaceutical applications .

Case Study 2: UV-Curable Coatings

In another study, bis(itaconic acid)-modified UV-curable coatings were tested for their mechanical properties and curing efficiency. Results showed a significant reduction in curing time while maintaining high tensile strength, indicating potential for industrial applications .

Mechanism of Action

The mechanism of action of “Bis(itaconic acid)” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Maleic Acid and Esters

- Structure : Maleic acid is a dicarboxylic acid with a conjugated double bond, similar to itaconic acid. However, it lacks the methylene group present in itaconic acid.

- Reactivity : Maleic acid derivatives (e.g., maleic anhydride) are widely used in polymers. Itaconic acid’s additional methylene group enhances steric flexibility, enabling unique crosslinking behaviors in polyesters .

- Dissociation Constants : Itaconic acid (pKa₁=3.85, pKa₂=5.45) has lower dissociation than maleic acid (pKa₁=1.92, pKa₂=6.23), influencing solubility and reaction kinetics .

2.1.2. Citraconic Acid

- Biosynthetic Relationship : Citraconic acid is an isomer of itaconic acid, both derived from citric acid via decarboxylation .

- Industrial Use : Citraconic acid is less prevalent in industrial applications due to lower production efficiency compared to itaconic acid .

2.1.3. Fumaric Acid

- Structure: A trans-isomer of maleic acid, fumaric acid is fully conjugated, whereas itaconic acid’s unsaturated bond is non-conjugated.

- Applications : Fumaric acid is used in food and resins. Itaconic acid’s unsaturated bond allows for thiol-ene reactions, enabling biomedical applications (e.g., drug delivery systems) .

Production and Yield Comparisons

- Genetic Engineering: A. terreus strains overexpressing cadA (cis-aconitate decarboxylase) and mitochondrial transporters (mttA, mfsA) achieve 25-fold higher itaconic acid yields . Citric acid production in A.

Application-Specific Comparisons

Challenges and Advantages

- Advantages of Bis(itaconic acid) :

- Limitations: Higher production costs vs. petrochemical analogues (e.g., maleic anhydride) . Limited data on bis-ester toxicity and long-term stability .

Data Tables

Table 1: Dissociation Constants and Reaction Rates

| Acid | pKa₁ | pKa₂ | Relative Reaction Rate (vs. Itaconic Acid) | Reference |

|---|---|---|---|---|

| Itaconic acid | 3.85 | 5.45 | 1.00 (baseline) | |

| Maleic acid | 1.92 | 6.23 | 0.78 | |

| Citraconic acid | 2.30 | 5.20 | 0.85 |

Table 2: Production Metrics for Itaconic Acid vs. Citric Acid

| Parameter | Itaconic Acid | Citric Acid |

|---|---|---|

| Substrate Yield | 0.35 g/g glucose | 0.7–0.9 g/g sucrose |

| Fermentation pH | 2.5–3.0 | <2.0 |

| Industrial Scale | ~80 kton/year | ~3 Mton/year |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.